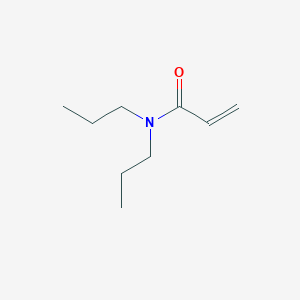
5-Methoxy-2-(3,4-methylenedioxyphenyl)benzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% (5-MeO-2-MDPB) is a novel synthetic psychedelic drug of the phenylalkylamine class. It is a structural analog of the popular hallucinogenic drug MDMA (3,4-methylenedioxymethamphetamine). 5-MeO-2-MDPB has been studied for its potential to act as an agonist of the 5-HT2A receptor, a serotonin receptor found throughout the central nervous system. It is also known to act as an agonist of the sigma-1 receptor, a chaperone protein found in the endoplasmic reticulum. 5-MeO-2-MDPB has been studied for its potential to produce psychoactive effects and has been used in laboratory experiments to study the effects of psychedelic drugs on the brain.
Scientific Research Applications
5-Methoxy-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% has been used in a variety of scientific research applications. It has been studied for its potential to act as an agonist of the 5-HT2A receptor, a serotonin receptor found throughout the central nervous system. It has also been studied for its potential to act as an agonist of the sigma-1 receptor, a chaperone protein found in the endoplasmic reticulum. In addition, 5-Methoxy-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% has been studied for its potential to produce psychoactive effects and has been used in laboratory experiments to study the effects of psychedelic drugs on the brain.
Mechanism of Action
5-Methoxy-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% acts as an agonist of the 5-HT2A receptor, a serotonin receptor found throughout the central nervous system. It is thought to act as an agonist of the sigma-1 receptor, a chaperone protein found in the endoplasmic reticulum. The activation of these receptors is thought to produce the psychoactive effects associated with 5-Methoxy-2-(3,4-methylenedioxyphenyl)benzoic acid, 95%.
Biochemical and Physiological Effects
5-Methoxy-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% has been studied for its potential to produce psychoactive effects. It is thought to produce a range of effects including altered perception, changes in mood and emotions, and changes in consciousness. It is also thought to produce a range of physiological effects including increased heart rate, increased blood pressure, and increased body temperature.
Advantages and Limitations for Lab Experiments
5-Methoxy-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% has a number of advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize and isolate in a pure form, making it a useful tool for researchers. Additionally, it has been studied for its potential to act as an agonist of the 5-HT2A receptor and the sigma-1 receptor in laboratory experiments, making it a useful tool for studying the effects of psychedelic drugs on the brain.
However, there are some limitations to using 5-Methoxy-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% in laboratory experiments. It is not approved for human consumption and is known to produce psychoactive effects, making it a potential safety risk for researchers. Additionally, it is not as well-studied as other psychedelic drugs, making it difficult to accurately predict its effects in laboratory experiments.
Future Directions
There are a number of potential future directions for research on 5-Methoxy-2-(3,4-methylenedioxyphenyl)benzoic acid, 95%. These include further research into its mechanism of action, its potential to produce psychoactive effects, and its potential therapeutic applications. Additionally, further research into its effects on the brain, its potential interactions with other drugs, and its potential toxicity is needed. Finally, further research into its potential for use in medical applications, such as the treatment of psychiatric disorders, is needed.
Synthesis Methods
5-Methoxy-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% can be synthesized from 5-methoxybenzoic acid and 3,4-methylenedioxybenzaldehyde. The reaction is typically conducted in an inert atmosphere and requires the use of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out at a temperature of 60-70°C for 8-10 hours, with stirring and refluxing. The product is then isolated and purified by column chromatography to obtain a 95% pure product.
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-5-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c1-18-10-3-4-11(12(7-10)15(16)17)9-2-5-13-14(6-9)20-8-19-13/h2-7H,8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTULXGJAOHDPSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC3=C(C=C2)OCO3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-Methoxyphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B6331908.png)












